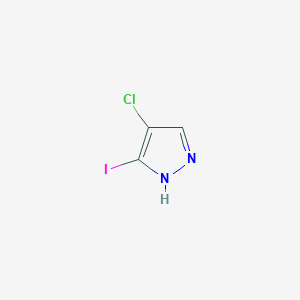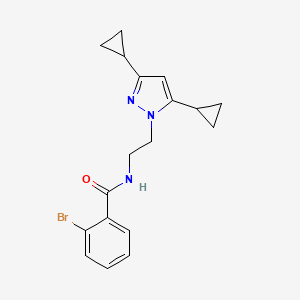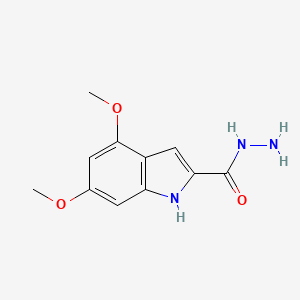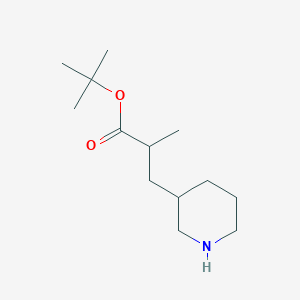
3-Iod-4-chlor-1H-pyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-chloro-1H-pyrazole is a chemical compound with the CAS Number: 27258-13-5 . It has a molecular weight of 228.42 . The IUPAC name for this compound is 4-chloro-3-iodo-1H-pyrazole . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, including 3-Iodo-4-chloro-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The InChI code for 3-Iodo-4-chloro-1H-pyrazole is 1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H, (H,6,7) . This indicates that the molecule consists of three carbon atoms, two nitrogen atoms, one iodine atom, and one chlorine atom.Chemical Reactions Analysis
Pyrazoles, including 3-Iodo-4-chloro-1H-pyrazole, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
3-Iodo-4-chloro-1H-pyrazole is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
- Synthetische Zwischenprodukte: 3-Iod-4-chlor-1H-pyrazol dient als wertvolles Zwischenprodukt bei der Synthese biologisch aktiver Verbindungen . Forscher verwenden es als Baustein, um komplexere Moleküle mit spezifischen pharmakologischen Eigenschaften zu erzeugen.
- Liganden-Design: Pyrazole, einschließlich this compound, weisen aufgrund ihrer einzigartigen Stickstoffatome sowohl Protonendonor- als auch -akzeptor-Eigenschaften auf. Ihre strukturelle Starrheit und Tunebarkeit machen sie zu hervorragenden Liganden zur Koordination mit Metallionen . Forscher untersuchen ihre Anwendungen bei der Gestaltung neuartiger Koordinationskomplexe.
- Donor-Akzeptor-Stellen: Das Vorhandensein von sowohl Donor- als auch Akzeptorstellen innerhalb desselben Pyrazolmoleküls ermöglicht seine Rolle in der supramolekularen Chemie. Forscher untersuchen, wie this compound an Wirt-Gast-Wechselwirkungen, Selbstassemblierung und molekularer Erkennung beteiligt ist .
- Indium-vermittelte Reaktionen: this compound wurde in Indium-vermittelten Synthesen von Heterobiarylen eingesetzt . Diese heterocyclischen Verbindungen finden Anwendungen in der Materialwissenschaft, der Arzneimittelforschung und der organischen Elektronik.
- Biologische Ziele: Während spezifische Studien zu this compound begrenzt sind, wurden verwandte Pyrazolstrukturen für eine Vielzahl von biologischen Zielen untersucht . Forscher untersuchen ihr Potenzial als Enzyminhibitoren, Rezeptormodulatoren und Antikrebsmittel.
Pharmazeutische Chemie
Koordinationschemie
Supramolekulare Chemie
Heterobiaryl-Synthese
Biomedizinische Forschung
Spektroskopische Studien
Zusammenfassend lässt sich sagen, dass this compound die Brücke zwischen Koordinationschemie, supramolekularen Wechselwirkungen und synthetischen Anwendungen schlägt. Seine Vielseitigkeit macht es zu einer faszinierenden Verbindung für weitere Untersuchungen in verschiedenen wissenschaftlichen Bereichen. 🌟
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with personal protective equipment and ensure adequate ventilation .
Wirkmechanismus
Target of Action
Similar compounds like 4-iodopyrazole have been found to interact with alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These targets play crucial roles in various biochemical processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound involved in the survival of Mycobacterium tuberculosis .
Mode of Action
For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests that 3-Iodo-4-chloro-1H-pyrazole might also undergo similar transformations, leading to changes in its targets.
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that this compound could influence pathways related to alcohol metabolism and the survival of certain bacteria .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
Based on its potential targets, it’s plausible that this compound could influence the activity of certain enzymes and potentially affect the survival of certain bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodo-4-chloro-1H-pyrazole. For instance, the compound is light-sensitive , suggesting that exposure to light could affect its stability and efficacy. Furthermore, its insolubility in water could influence its distribution and action within the body, particularly in aqueous environments.
Biochemische Analyse
Biochemical Properties
3-Iodo-4-chloro-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as alcohol dehydrogenase and mycocyclosin synthase, inhibiting their activity. The interaction with alcohol dehydrogenase, for example, involves the binding of 3-Iodo-4-chloro-1H-pyrazole to the active site of the enzyme, preventing the conversion of alcohols to aldehydes. This inhibition can be crucial in studying metabolic pathways and developing therapeutic agents .
Cellular Effects
The effects of 3-Iodo-4-chloro-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Iodo-4-chloro-1H-pyrazole has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. By altering these pathways, it can induce cell death in certain cancer cell lines, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 3-Iodo-4-chloro-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in gene expression, as seen in the downregulation of genes involved in cell proliferation and survival. Additionally, 3-Iodo-4-chloro-1H-pyrazole can activate or inhibit signaling pathways, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-4-chloro-1H-pyrazole can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 3-Iodo-4-chloro-1H-pyrazole remains stable under controlled conditions but can degrade when exposed to light or oxidizing agents. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Iodo-4-chloro-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects such as liver toxicity and oxidative stress. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-Iodo-4-chloro-1H-pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can inhibit enzymes such as alcohol dehydrogenase, affecting the metabolism of alcohols and aldehydes. Additionally, the compound can alter metabolite levels, leading to changes in cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, 3-Iodo-4-chloro-1H-pyrazole is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 3-Iodo-4-chloro-1H-pyrazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In the mitochondria, 3-Iodo-4-chloro-1H-pyrazole can interact with mitochondrial enzymes, affecting cellular respiration and energy production .
Eigenschaften
IUPAC Name |
4-chloro-5-iodo-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOWQLJELKZSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)
![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)





![1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2572371.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)
![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572378.png)